3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~1~-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE
Description
3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~1~-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE is a complex organic compound that features a combination of several heterocyclic structures
Properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yloxymethyl)-N-[4-(1,5-dimethylpyrazol-4-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S/c1-16-22(13-26-29(16)2)23-15-32-25(27-23)28-24(30)20-8-3-5-17(11-20)14-31-21-10-9-18-6-4-7-19(18)12-21/h3,5,8-13,15H,4,6-7,14H2,1-2H3,(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEAZUPKVJMMEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=CSC(=N2)NC(=O)C3=CC=CC(=C3)COC4=CC5=C(CCC5)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~1~-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the core structures, such as the indene, pyrazole, and thiazole rings, followed by their functionalization and coupling.
Indene Synthesis: The indene moiety can be synthesized through the cyclization of suitable precursors under acidic conditions.
Pyrazole Synthesis: The pyrazole ring is often synthesized via the condensation of hydrazines with 1,3-diketones.
Thiazole Synthesis: Thiazole rings are typically formed through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
These core structures are then linked through various coupling reactions, such as Suzuki or Heck coupling, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene and pyrazole moieties.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~1~-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indene, pyrazole, and thiazole moieties contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Share the indene moiety and exhibit similar biological activities.
Pyrazole Derivatives: Have comparable pharmacological properties due to the pyrazole ring.
Thiazole Derivatives: Known for their antimicrobial and anticancer activities.
Uniqueness
What sets 3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~1~-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE apart is the combination of these three distinct moieties in a single molecule, which may result in unique biological activities and applications not observed in simpler compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
